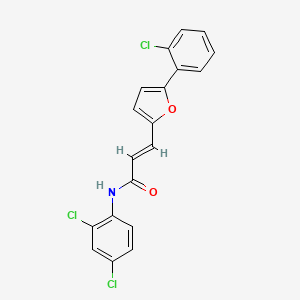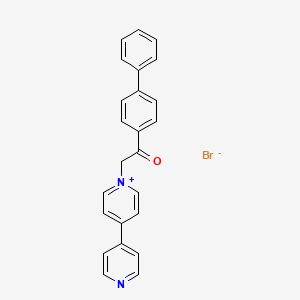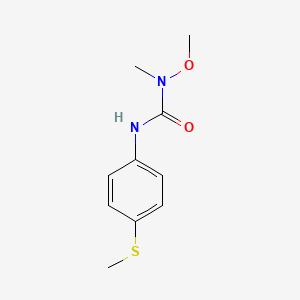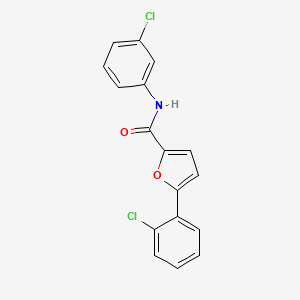![molecular formula C14H21NO2 B11949498 Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester CAS No. 39076-23-8](/img/structure/B11949498.png)
Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32204 g/mol . It is also known by its IUPAC name, methyl N-[2,6-bis(propan-2-yl)phenyl]carbamate . This compound is characterized by its aromatic structure and the presence of a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester typically involves the reaction of 2,6-bis(1-methylethyl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester undergoes various chemical reactions, including:
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products
Hydrolysis: Carbamic acid and methanol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
科学研究应用
Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and physiological processes .
相似化合物的比较
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but lacks the 2,6-bis(1-methylethyl) substituents.
Phenol, 2-(1-methylethyl)-, methylcarbamate: Similar structure with a different substitution pattern on the aromatic ring.
Uniqueness
Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester is unique due to the presence of the 2,6-bis(1-methylethyl) substituents, which confer specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from other carbamate compounds .
属性
CAS 编号 |
39076-23-8 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
methyl N-[2,6-di(propan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H21NO2/c1-9(2)11-7-6-8-12(10(3)4)13(11)15-14(16)17-5/h6-10H,1-5H3,(H,15,16) |
InChI 键 |
JQDLSVLPYFAASJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


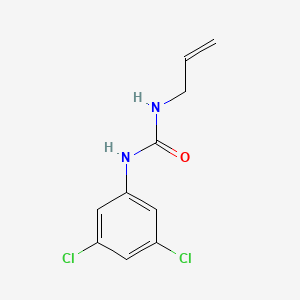
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)



